molecular formula C14H13Cl2NO4 B14009848 (2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate CAS No. 10441-02-8

(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate

Cat. No.: B14009848
CAS No.: 10441-02-8
M. Wt: 330.2 g/mol
InChI Key: TUCDUWZVPCYWFQ-UHFFFAOYSA-N
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Description

(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromenone moiety linked to a bis(2-chloroethyl)carbamate group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate typically involves the reaction of 7-hydroxy-4-methylcoumarin with bis(2-chloroethyl)carbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as an anticancer agent. The bis(2-chloroethyl)carbamate group is known to alkylate DNA, leading to cell death. Researchers are investigating its efficacy and safety in various cancer models.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in oncology.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate involves the alkylation of DNA. The bis(2-chloroethyl)carbamate group forms covalent bonds with the DNA strands, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The chromenone moiety may also contribute to the compound’s biological activity by interacting with various cellular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-oxochromen-7-yl) N,N-bis(2-bromoethyl)carbamate
  • (2-oxochromen-7-yl) N,N-bis(2-iodoethyl)carbamate
  • (2-oxochromen-7-yl) N,N-bis(2-fluoroethyl)carbamate

Uniqueness

(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate is unique due to its specific combination of a chromenone moiety and bis(2-chloroethyl)carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to its analogs with different halogen substituents, the chloroethyl groups provide a balance of reactivity and stability, enhancing its utility in various fields.

Properties

CAS No.

10441-02-8

Molecular Formula

C14H13Cl2NO4

Molecular Weight

330.2 g/mol

IUPAC Name

(2-oxochromen-7-yl) N,N-bis(2-chloroethyl)carbamate

InChI

InChI=1S/C14H13Cl2NO4/c15-5-7-17(8-6-16)14(19)20-11-3-1-10-2-4-13(18)21-12(10)9-11/h1-4,9H,5-8H2

InChI Key

TUCDUWZVPCYWFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)N(CCCl)CCCl

Origin of Product

United States

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